molecular formula C7H7Cl2NO3S B8295626 4-Chloro-5-[(ethylsulfanyl)methyl]-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride CAS No. 88932-97-2

4-Chloro-5-[(ethylsulfanyl)methyl]-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride

Cat. No. B8295626
CAS RN: 88932-97-2
M. Wt: 256.11 g/mol
InChI Key: OBRSCSMQQOPGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-[(ethylsulfanyl)methyl]-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a useful research compound. Its molecular formula is C7H7Cl2NO3S and its molecular weight is 256.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-[(ethylsulfanyl)methyl]-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-[(ethylsulfanyl)methyl]-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88932-97-2

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

4-chloro-5-(ethylsulfanylmethyl)-3-oxo-1,2-oxazole-2-carbonyl chloride

InChI

InChI=1S/C7H7Cl2NO3S/c1-2-14-3-4-5(8)6(11)10(13-4)7(9)12/h2-3H2,1H3

InChI Key

OBRSCSMQQOPGTP-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C(C(=O)N(O1)C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.5 ml of phosgene in 5 ml of benzene was added to 581 mg of 4-chloro-3-hydroxy-5-ethylthiomethylisoxazole, and then the mixture was stirred at room temperature for 5 hours, after which the solvent and excess phosgene were distilled off, to produce 4-chloro-2-chlorocarbonyl-5-ethylthiomethyl-4-isoxazolin-3-one. This was dissolved, without purification, in 30 ml of benzene and an equimolar mixture of the calculated amount of dimethylamine with triethylamine in 5 ml of benzene was added, with stirring, at room temperature. The mixture was stirred for a further 30 minutes and then washed, in turn, with 0.1N sulphuric acid (twice, 10 ml each time) and then water (3 times, 10 ml each time). The benzene layer was dried over anhydrous sodium sulphate, and the solvent was distilled off. The residue was purified by column chromatography through silica gel, eluted with a 25:1 by volume mixture of benzene and acetone. The solvent was distilled from the eluate, to give 661 mg (yield 83.2%) of the title compound in the form of an oil having a refractive index, nD22 =1.5454.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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